Cinpa1
Overview
Description
This compound has garnered significant attention due to its ability to inhibit CAR-mediated transcription with an IC50 of approximately 70 nanomolar . CINPA 1 is primarily used in research to study the function of CAR, a nuclear receptor involved in the regulation of genes related to drug metabolism and clearance.
Mechanism of Action
Target of Action
Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .
Mode of Action
This compound interacts with CAR and inhibits its function . This compound increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CAR-mediated gene expression pathway . By inhibiting CAR, this compound reduces the expression of genes encoding drug-metabolizing enzymes and transporters .
Pharmacokinetics
This compound is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .
Result of Action
The inhibition of CAR by this compound leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .
Action Environment
The action of this compound is influenced by the presence of specific enzymes in the environment. The conversion of this compound into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of this compound can be influenced by factors that affect the activity of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CINPA 1 involves several key steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of the Diethylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with diethylaminoacetyl chloride under basic conditions.
Industrial Production Methods: While specific industrial production methods for CINPA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .
Types of Reactions:
Oxidation: CINPA 1 can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: CINPA 1 can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
CINPA 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the function of CAR and its role in drug metabolism.
Biology: Helps in understanding the regulation of genes involved in xenobiotic metabolism.
Medicine: Potential therapeutic applications in modulating drug metabolism and resistance.
Industry: Used in the development of new drugs and in the study of drug-drug interactions.
Comparison with Similar Compounds
CINPA 1 is unique in its high selectivity for the constitutive androstane receptor over other nuclear receptors such as the pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), peroxisome proliferator-activated receptor gamma (PPARγ), and retinoid X receptor (RXR). Similar compounds include:
PK11195: A ligand for the peripheral benzodiazepine receptor.
Rifampicin: An antibiotic that also acts as a pregnane X receptor activator.
Clotrimazole: An antifungal agent that can inhibit CAR but with less selectivity compared to CINPA 1.
Properties
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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